2-(2-(2-(4-methoxyphenyl)acetyl)hydrazine-1-carbonyl)benzoic acid
Description
This compound is a benzoic acid derivative featuring a hydrazine-carboxyl linker and a 4-methoxyphenyl acetyl substituent. Its structure integrates a polar carboxylic acid group, a hydrazine-based backbone, and a methoxy-substituted aromatic ring, which collectively influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[[[2-(4-methoxyphenyl)acetyl]amino]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-24-12-8-6-11(7-9-12)10-15(20)18-19-16(21)13-4-2-3-5-14(13)17(22)23/h2-9H,10H2,1H3,(H,18,20)(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXZZGOIJRUIBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(4-methoxyphenyl)acetyl)hydrazine-1-carbonyl)benzoic acid typically involves multiple steps. One common approach starts with the acetylation of 4-methoxyphenylhydrazine, followed by the reaction with a benzoic acid derivative. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(4-methoxyphenyl)acetyl)hydrazine-1-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthetic Applications
The synthesis of hydrazone derivatives like 2-(2-(2-(4-methoxyphenyl)acetyl)hydrazine-1-carbonyl)benzoic acid can be achieved through several methodologies. Notably, multi-component reactions have been employed effectively in synthesizing such compounds. For instance, the reaction of aromatic carbonyl compounds with hydrazines and other reagents can yield various hydrazone derivatives with diverse biological activities .
Table 1: Synthesis Methods for Hydrazone Derivatives
Biological Applications
The biological significance of this compound is primarily attributed to its potential antitumor and antimicrobial activities. Research indicates that various hydrazone derivatives exhibit promising results against cancer cell lines and microbial strains.
Antitumor Activity
Studies have shown that hydrazone derivatives can inhibit the growth of cancer cells. For example, compounds derived from similar structures have been evaluated for their effectiveness against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). These studies suggest that the incorporation of specific substituents can enhance the inhibitory effects on these cancer cell lines .
Antimicrobial Activity
In addition to antitumor properties, some hydrazone derivatives have demonstrated significant antimicrobial activity. The evaluation of these compounds against various bacterial strains reveals their potential as therapeutic agents in treating infections .
Case Studies
Several case studies highlight the applications and effectiveness of this compound and its derivatives.
- Antitumor Evaluation : A study focused on synthesizing a series of hydrazide-hydrazone derivatives showed that certain compounds exhibited high cytotoxicity against multiple cancer cell lines, indicating their potential as anticancer agents .
- Antimicrobial Screening : Another investigation into the antimicrobial properties of hydrazones revealed that specific derivatives possess activity against both Gram-positive and Gram-negative bacteria, showcasing their versatility as antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(2-(2-(4-methoxyphenyl)acetyl)hydrazine-1-carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, biological activities, and synthetic pathways of analogous compounds:
Key Findings
Substituent Effects on Bioactivity :
- The 4-methoxy group (as in compound 5e ) correlates with high FAAH inhibition (IC50 = 1.62 nM), likely due to enhanced hydrophobic interactions and electron donation .
- Chlorine-substituted analogs (e.g., compound in ) lack reported activity, possibly due to reduced electron density or unfavorable steric effects .
- Bulkier groups (e.g., tert-butyl in ) may hinder target binding, leading to discontinuation despite structural similarity .
Pyridine-containing analogs () expand structural diversity but lack activity data, highlighting the need for empirical validation .
Pharmacokinetic Considerations :
- Compounds with polar groups (e.g., -COOH in the target molecule) may exhibit improved solubility but reduced membrane permeability.
- Methoxy groups balance lipophilicity and electronic effects, making them favorable for enzyme inhibition .
Contradictions and Limitations
Biological Activity
2-(2-(2-(4-methoxyphenyl)acetyl)hydrazine-1-carbonyl)benzoic acid, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant research findings and data.
Chemical Structure and Synthesis
The molecular formula of this compound is C17H16N2O5. The synthesis typically involves multiple steps, beginning with the acetylation of 4-methoxyphenylhydrazine, followed by a reaction with a benzoic acid derivative. Common reagents include organic solvents like ethanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzoic acid, including this compound, can inhibit bacterial growth and show antifungal properties. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes .
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Antioxidant Effects : It has been suggested that the compound possesses antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets involved in inflammation and microbial growth regulation. Potential targets may include:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and microbial metabolism.
- Signal Transduction Pathways : It may modulate signaling pathways related to cell survival and apoptosis, influencing cellular responses to stressors .
Case Studies and Research Findings
A variety of studies have explored the biological activity of similar compounds. For instance:
- Study on Benzoic Acid Derivatives : A study indicated that certain benzoic acid derivatives activated protein degradation systems in human fibroblasts, suggesting potential applications in anti-aging therapies .
- Hydrazone Derivatives : Research on hydrazone derivatives highlighted their broad spectrum of biological activities, including antimicrobial and anticancer effects .
- Comparative Analysis : In comparative studies, this compound was found to have unique properties due to its structural components, setting it apart from other hydrazone or benzoic acid derivatives .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2-(2-(4-methoxyphenyl)acetyl)hydrazine-1-carbonyl)benzoic acid, and how can reaction efficiency be improved?
- Methodological Answer : A multi-step synthesis is recommended, starting with the formation of a hydrazine intermediate via condensation of 4-methoxyphenylacetyl chloride with benzoic acid derivatives. Key steps include hydrazine coupling under anhydrous conditions (e.g., using THF as a solvent) and purification via recrystallization or column chromatography. Reaction efficiency can be enhanced by optimizing catalyst loading (e.g., Pd/C for hydrogenation steps) and monitoring intermediates using TLC or HPLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what critical spectral markers should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Key signals include the hydrazine NH protons (δ 8.5–10.5 ppm, broad) and the methoxy group (δ ~3.8 ppm). The benzoic acid carbonyl (C=O) typically appears at δ ~165–170 ppm in 13C NMR .
- Mass Spectrometry (MS) : Look for the molecular ion peak (M+H)+ and fragmentation patterns corresponding to the cleavage of the hydrazine-carbonyl bond .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis is ideal, as demonstrated for analogous hydrazine derivatives .
Q. How can researchers assess the purity of this compound, and what analytical thresholds are considered acceptable for publication?
- Methodological Answer : Use HPLC with a C18 column (UV detection at 254 nm) to achieve >95% purity. Validate results with melting point analysis (sharp range within 1–2°C) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragments) be systematically resolved?
- Methodological Answer :
- NMR Discrepancies : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, unexpected splitting may arise from hindered rotation in the hydrazine moiety, which can be modeled computationally .
- MS Anomalies : Perform high-resolution MS (HRMS) to distinguish between isobaric fragments. Compare fragmentation pathways with in silico tools like MassFrontier .
Q. What computational strategies are suitable for predicting the compound’s reactivity in hydrazine-mediated coupling reactions?
- Methodological Answer :
- DFT Calculations : Model the electron density distribution of the hydrazine-carbonyl group to predict nucleophilic attack sites. Use software like Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly in polar aprotic solvents like DMF or DMSO .
Q. How can researchers design experiments to explore the compound’s potential as a ligand in coordination chemistry?
- Methodological Answer :
- UV-Vis and IR Spectroscopy : Monitor shifts in the carbonyl (C=O) and hydrazine (N–H) bands upon metal binding (e.g., Cu²+ or Fe³+).
- Single-Crystal Analysis : Co-crystallize the compound with metal salts to determine binding modes, as shown for structurally related guanyl hydrazides .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar hydrazine derivatives?
- Methodological Answer :
- Parameter Screening : Systematically vary reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) to identify critical factors.
- By-Product Analysis : Use LC-MS to detect side products (e.g., hydrolyzed intermediates) that may reduce yields. This approach was validated in a study on 2-amino-4-(methoxycarbonyl)benzoic acid synthesis .
Q. What strategies can mitigate inconsistencies in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use cell lines with validated receptor expression (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound purity .
- Dose-Response Curves : Generate IC50/EC50 values with at least three independent replicates to account for variability .
Experimental Design
Q. What in vitro assays are recommended to evaluate the compound’s enzyme inhibition potential?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
